3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside
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Overview
Description
3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside is a chemical compound with the molecular formula C18H20N4O10 and a molecular weight of 452.37 . It is primarily used for research purposes .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It should be stored at -20°C .Scientific Research Applications
Synthesis and Structural Studies
- Condensation and Disaccharide Formation: The compound plays a role in the synthesis of complex saccharides. For instance, condensation with specific galactopyranosides leads to the formation of crystalline disaccharide compounds, demonstrating its utility in creating structurally diverse saccharides (Matta & Barlow, 1977).
- Glycosylation and Spectroscopy Analysis: It is used in glycosylation reactions to produce disaccharide derivatives. The structures of these derivatives are often confirmed through nuclear magnetic resonance (NMR) spectroscopy, showcasing its importance in the study of carbohydrate chemistry (Matta, Rana, & Abbas, 1984).
Chemical Modifications and Derivative Synthesis
- Azido Group Reduction: The compound is integral in the synthesis of specific mannopyranosides. The selective reduction of the azido group in related compounds followed by acetylation demonstrates the versatility of this compound in creating a variety of chemical structures (Krist et al., 2003).
- Formation of Glycoside Derivatives: It's also used in the synthesis of p-nitrophenyl glycosides of D-galactose, modified with azido and amino groups, highlighting its role in the development of modified saccharides for biochemical studies (윤신숙 et al., 1996).
Biochemical Applications
- Enzyme Inhibition Studies: Derivatives of this compound are synthesized for use as ligands in the purification of enzymes like 2-acetamido-2-deoxy-β- D -glucosidase by affinity chromatography, contributing to enzymology and protein purification techniques (Jones et al., 1974).
- Chemoselective Reduction Studies: It's involved in the chemoselective reduction of azides to form acetamido-deoxy mannopyranosides, highlighting its role in the study of chemical selectivity and efficiency in synthesis (Popelová et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside are enzymes involved in carbohydrate metabolism . These enzymes play a crucial role in the breakdown and synthesis of carbohydrates within cells.
Mode of Action
The compound acts as a substrate for these enzymes, interacting with their active sites
Biochemical Pathways
The compound is involved in the carbohydrate metabolism pathway . It may affect the activity and specificity of enzymes in this pathway, leading to downstream effects on the metabolic processes within the cell.
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol , which may influence its absorption and distribution within the body. Its storage at -20° C suggests that it may have stability issues at higher temperatures .
Result of Action
Given its role as a substrate for enzymes in carbohydrate metabolism, it may influence the rate and efficiency of these metabolic processes .
Action Environment
Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For instance, its solubility in various solvents and storage at -20° C suggest that it may be sensitive to changes in temperature .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O10/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(20-21-19)18(32-14)31-13-6-4-12(5-7-13)22(26)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEIGUDBEORJET-SFFUCWETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858511 |
Source
|
Record name | 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147438-51-4 |
Source
|
Record name | 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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